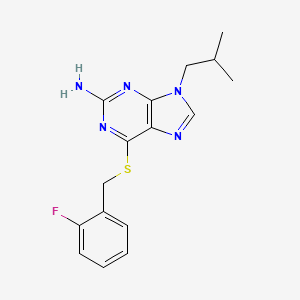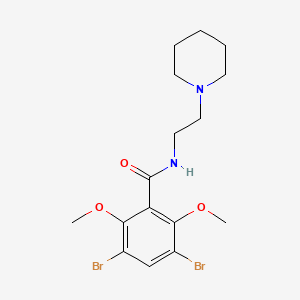
3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine atoms at positions 3 and 5, methoxy groups at positions 2 and 6, and a piperidin-1-yl ethyl group attached to the nitrogen atom of the amide. Its molecular formula is C14H20Br2N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethoxybenzamide followed by the introduction of the piperidin-1-yl ethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Debrominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-2,6-dimethoxybenzamide: Lacks the piperidin-1-yl ethyl group.
2,6-Dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide: Lacks the bromine atoms.
3,5-Dibromo-2,6-dimethoxy-N-methylbenzamide: Contains a methyl group instead of the piperidin-1-yl ethyl group.
Uniqueness: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is unique due to the presence of both bromine atoms and the piperidin-1-yl ethyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89653-92-9 |
|---|---|
Formule moléculaire |
C16H22Br2N2O3 |
Poids moléculaire |
450.2 g/mol |
Nom IUPAC |
3,5-dibromo-2,6-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H22Br2N2O3/c1-22-14-11(17)10-12(18)15(23-2)13(14)16(21)19-6-9-20-7-4-3-5-8-20/h10H,3-9H2,1-2H3,(H,19,21) |
Clé InChI |
LYGWPKNWCBAJGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1Br)Br)OC)C(=O)NCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
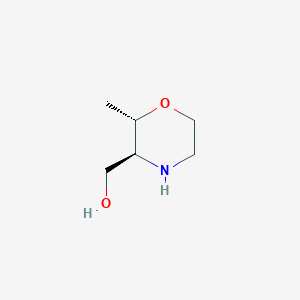
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)


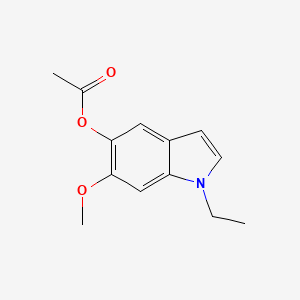
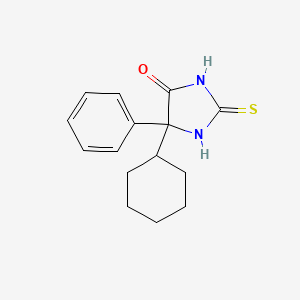
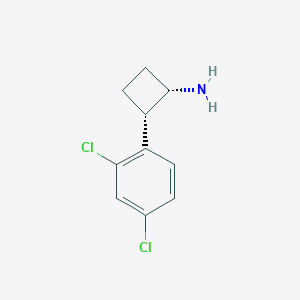
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
